molecular formula C19H16ClNO3 B11383766 N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11383766
M. Wt: 341.8 g/mol
InChI Key: CNKSNPCCRAAWPE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene ring system substituted with a carboxamide group, a chloro-methylphenyl group, and two methyl groups. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H16ClNO3/c1-10-6-12(3)18-15(22)9-17(24-16(18)7-10)19(23)21-13-5-4-11(2)14(20)8-13/h4-9H,1-3H3,(H,21,23)

InChI Key

CNKSNPCCRAAWPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylphenylamine and 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid.

    Condensation Reaction: The carboxylic acid group of 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated intermediate is then reacted with 3-chloro-4-methylphenylamine to form the desired carboxamide product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM), ethanol, and water, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Medicine: The compound has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, the presence of the chloro group can enhance the compound’s electrophilicity, facilitating its interaction with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chromene ring, which contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene backbone with specific substituents that contribute to its biological activity. The presence of the chloro and methyl groups on the phenyl ring enhances its lipophilicity, potentially affecting its interaction with biological targets.

Chemical Structure

  • Molecular Formula : C16H16ClN1O3
  • Molecular Weight : 319.76 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related chromone derivatives have shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Case Study: Antiproliferative Effects

A study assessed the antiproliferative activity of various chromone derivatives in MCF-7 cells. The results showed IC50 values ranging from 10–33 nM for several derivatives, indicating strong potential against cancer cell proliferation. The compound's mechanism was linked to tubulin destabilization, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on key enzymes involved in various diseases.

Cholinesterase Inhibition

In vitro studies have demonstrated that chromone derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment. Compounds showed IC50 values of 10.4 μM for AChE and 7.7 μM for BChE, indicating moderate inhibitory activity .

Lipoxygenase Inhibition

Chromone derivatives have also been evaluated for their inhibitory effects on lipoxygenases (LOX), which are involved in inflammatory processes. Compounds demonstrated dual inhibitory effects against LOX-5 and LOX-15, with significant implications for anti-inflammatory therapies .

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. These compounds exhibited notable free radical scavenging activities, which are crucial for protecting cells from oxidative stress.

Research Findings Summary

Activity IC50 Values Cell Lines/Targets Mechanism
Antiproliferative10–33 nMMCF-7, MDA-MB-231Tubulin destabilization
AChE Inhibition10.4 μMAChEEnzyme inhibition
BChE Inhibition7.7 μMBChEEnzyme inhibition
LOX Inhibition-LOX-5, LOX-15Anti-inflammatory
Antioxidant Activity-VariousFree radical scavenging

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